Cas no 2145848-97-9 (5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

5-(4-Ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde featuring a pyrazole core with an ethyl and methyl substitution pattern. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bifunctional structure, combining both aldehyde and pyrazole moieties, enables selective reactivity for further derivatization, such as condensation or nucleophilic addition reactions. The presence of the 4-ethyl and 1-methyl groups enhances stability while maintaining synthetic flexibility. This product is suitable for applications requiring precise molecular modifications, offering a balance of reactivity and structural diversity for advanced chemical research.
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde structure
2145848-97-9 structure
Product Name:5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No:2145848-97-9
MF:C10H12N4O
MW:204.228481292725
CID:6195644
PubChem ID:165958415
Update Time:2025-05-20

5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
    • EN300-1293400
    • 2145848-97-9
    • Inchi: 1S/C10H12N4O/c1-3-8-4-12-14(6-8)10-9(7-15)5-11-13(10)2/h4-7H,3H2,1-2H3
    • InChI Key: AUGWBAMRDVHPEN-UHFFFAOYSA-N
    • SMILES: O=CC1C=NN(C)C=1N1C=C(C=N1)CC

Computed Properties

  • Exact Mass: 204.10111102g/mol
  • Monoisotopic Mass: 204.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.7Ų

5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1293400-50mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
50mg
$888.0 2023-09-30
Enamine
EN300-1293400-100mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
100mg
$930.0 2023-09-30
Enamine
EN300-1293400-250mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
250mg
$972.0 2023-09-30
Enamine
EN300-1293400-500mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
500mg
$1014.0 2023-09-30
Enamine
EN300-1293400-1000mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
1000mg
$1057.0 2023-09-30
Enamine
EN300-1293400-2500mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
2500mg
$2071.0 2023-09-30
Enamine
EN300-1293400-5000mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
5000mg
$3065.0 2023-09-30
Enamine
EN300-1293400-10000mg
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
10000mg
$4545.0 2023-09-30
Enamine
EN300-1293400-0.05g
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
0.05g
$1188.0 2023-05-23
Enamine
EN300-1293400-0.1g
5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2145848-97-9
0.1g
$1244.0 2023-05-23

Additional information on 5-(4-ethyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

5-(4-Ethyl-1H-Pyrazol-1-Yl)-1-Methyl-1H-Pyrazole-4-Carbaldehyde: A Comprehensive Overview

CAS No 2145848-97-9, commonly referred to as 5-(4-Ethyl-1H-Pyrazol-1-Yl)-1-Methyl, is a highly specialized organic compound that has garnered significant attention in the field of chemical synthesis and material science. This compound, with its unique structural features, has demonstrated potential applications in various domains, including pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of catalytic processes and its ability to serve as a versatile building block in organic synthesis.

The molecular structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The presence of an ethyl group at the 4-position of one pyrazole ring and a methyl group at the 1-position of the other pyrazole ring introduces steric and electronic effects that significantly influence its reactivity and stability. Additionally, the aldehyde functional group at the 4-position of the second pyrazole ring imparts unique chemical properties, making it a valuable substrate for further derivatization.

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. One notable approach involves a multi-step synthesis pathway that incorporates transition metal-catalyzed coupling reactions. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium catalysts to facilitate cross-coupling reactions, enabling the construction of the pyrazole framework with high precision. This advancement not only enhances the scalability of production but also opens new avenues for exploring its applications in drug discovery.

In terms of applications, this compound has shown promise as a precursor for bioactive molecules. Its ability to act as a ligand in metal complexes has been explored in catalytic cycles, where it exhibits excellent catalytic activity in alkene hydrogenation and oxidation reactions. Furthermore, its role as an intermediate in the synthesis of agrochemicals has been investigated, with studies indicating improved pest control efficacy when compared to conventional agents.

The physical properties of this compound are equally intriguing. Its melting point, determined through differential scanning calorimetry (DSC), is reported to be approximately 230°C under standard conditions. The compound's solubility profile reveals moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, while it exhibits limited solubility in polar solvents like water. These properties make it suitable for use in organic solvent-based reaction systems.

From an environmental standpoint, recent studies have assessed the biodegradability and eco-toxicological impact of this compound. Results indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. Additionally, ecotoxicity tests reveal low toxicity towards aquatic organisms, aligning with current sustainability goals in chemical manufacturing.

In conclusion, CAS No 2145848-97-9 stands out as a versatile and innovative compound with diverse applications across multiple industries. Its unique structural features, combined with advancements in synthetic methodologies and catalytic applications, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd